Cas no 914637-37-9 (2-Iodo-6-(trifluoromethyl)benzonitrile)

2-Iodo-6-(trifluoromethyl)benzonitrile is a versatile halogenated aromatic compound featuring both an iodo substituent and a trifluoromethyl group on a benzonitrile scaffold. Its electron-deficient nature and reactive iodine moiety make it a valuable intermediate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the synthesis of complex fluorinated aromatic systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it useful in pharmaceutical and agrochemical research. The nitrile functionality further expands its utility as a precursor for carboxylic acids, amides, and heterocycles. This compound is particularly advantageous in medicinal chemistry for designing bioactive molecules with improved physicochemical properties.
2-Iodo-6-(trifluoromethyl)benzonitrile structure
914637-37-9 structure
Product Name:2-Iodo-6-(trifluoromethyl)benzonitrile
CAS No:914637-37-9
MF:C8H3F3IN
MW:297.01580452919
CID:1029289
PubChem ID:26985466
Update Time:2025-06-28

2-Iodo-6-(trifluoromethyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Iodo-6-(trifluoromethyl)benzonitrile
    • DTXSID00650443
    • 914637-37-9
    • MFCD08741384
    • XTDHXRXSGUNTOB-UHFFFAOYSA-N
    • Inchi: 1S/C8H3F3IN/c9-8(10,11)6-2-1-3-7(12)5(6)4-13/h1-3H
    • InChI Key: XTDHXRXSGUNTOB-UHFFFAOYSA-N
    • SMILES: IC1=CC=CC(C(F)(F)F)=C1C#N

Computed Properties

  • Exact Mass: 296.92623g/mol
  • Monoisotopic Mass: 296.92623g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 23.8Ų

2-Iodo-6-(trifluoromethyl)benzonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013033594-250mg
2-Iodo-6-(trifluoromethyl)benzonitrile
914637-37-9 97%
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$499.20 2023-08-31
Alichem
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Alichem
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on 2-Iodo-6-(trifluoromethyl)benzonitrile

2-Iodo-6-(Trifluoromethyl)Benzonitrile: A Comprehensive Overview

2-Iodo-6-(Trifluoromethyl)Benzonitrile, also known by its CAS No 914637-37-9, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which incorporates an iodine atom at the 2-position and a trifluoromethyl group at the 6-position of a benzonitrile framework. The combination of these substituents imparts distinctive electronic and steric properties, making it a valuable building block in various chemical transformations.

The synthesis of 2-Iodo-6-(Trifluoromethyl)Benzonitrile typically involves a multi-step process that begins with the preparation of the benzonitrile core. Recent advancements in catalytic methods have enabled more efficient routes to this compound, leveraging transition metal catalysts such as palladium or copper to facilitate key coupling reactions. For instance, researchers have employed Suzuki-Miyaura cross-coupling reactions to introduce the trifluoromethyl group with high precision and selectivity. Similarly, iodination steps often utilize electrophilic aromatic substitution strategies, where the cyano group serves as an effective directing moiety.

The chemical properties of CAS No 914637-37-9 are heavily influenced by its functional groups. The cyano group imparts strong electron-withdrawing effects, which can enhance the reactivity of the aromatic ring towards electrophilic substitution. The trifluoromethyl group, on the other hand, contributes both electron-withdrawing inductive effects and steric hindrance, which can modulate regioselectivity in subsequent reactions. Iodine's presence at the 2-position introduces additional electronic effects and serves as a potential site for further functionalization, such as nucleophilic aromatic substitution or elimination reactions.

In terms of applications, 2-Iodo-6-(Trifluoromethyl)Benzonitrile has found utility in several areas. In drug discovery, it has been employed as a precursor for constructing bioactive molecules with desired pharmacokinetic profiles. Its ability to undergo various cross-coupling reactions makes it an ideal intermediate for synthesizing complex heterocycles or polycyclic compounds with potential therapeutic applications. For example, recent studies have highlighted its use in constructing scaffolds for kinase inhibitors and GPCR modulators.

Beyond medicinal chemistry, this compound has also been explored in materials science for its potential in generating novel π-conjugated systems. The combination of electron-withdrawing groups and iodine's unique electronic properties can lead to materials with tailored optoelectronic characteristics, making them suitable for applications in organic electronics or photovoltaics.

Recent research has further expanded our understanding of the reactivity and versatility of CAS No 914637-37-9. For instance, studies have demonstrated its utility in tandem coupling reactions, where multiple transformations are achieved in a single pot under optimized conditions. Additionally, advancements in computational chemistry have provided deeper insights into its electronic structure and reactivity patterns, enabling more predictive synthesis strategies.

In conclusion, 2-Iodo-6-(Trifluoromethyl)Benzonitrile, with its CAS No 914637-37-9 identifier, stands as a versatile and valuable compound in modern organic chemistry. Its unique structure and reactivity make it an indispensable tool for researchers across diverse disciplines. As ongoing investigations continue to uncover new applications and synthetic pathways, this compound is poised to play an increasingly significant role in both academic research and industrial development.

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